イソマグノロン

概要

説明

イソマグノロンは、イリcium burmanicumという植物から単離された天然物です。 その抗炎症作用で知られており、その潜在的な治療的用途により、さまざまな科学的研究の対象となっています .

科学的研究の応用

イソマグノロンは、幅広い科学研究における応用があります。化学では、ネオリグナン類の挙動を研究するためのモデル化合物として使用されています。生物学や医学では、抗炎症作用と抗菌作用が研究されています。メチシリン耐性黄色ブドウ球菌(MRSA)によって引き起こされる炎症や感染症の治療に効果が見られています。 産業では、新しい医薬品や治療薬の開発に使用されています .

作用機序

イソマグノロンの作用機序は、特定の分子標的や経路との相互作用に関与しています。イソマグノロンは、炎症誘発性サイトカインの産生を阻害し、炎症反応に関与する酵素の活性を低下させることによって、抗炎症作用を発揮します。 この化合物は、細菌の細胞膜を破壊し、活性酸素種(ROS)の産生増加とタンパク質およびDNAの漏出をもたらし、これが抗菌活性に貢献しています .

類似の化合物との比較

イソマグノロンは、マグノロール、ホノキオール、オボバトールなどの他のネオリグナンと類似しています。 イソマグノロンは、その特定の分子構造と、それが示す特定の生物学的活性においてユニークです。 たとえば、マグノロールとホノキオールも抗炎症作用がありますが、イソマグノロンはMRSAに対する明確な抗菌活性を示しており、さらなる研究開発のための貴重な化合物となっています .

生化学分析

Biochemical Properties

Isomagnolone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, Isomagnolone interacts with proteins involved in oxidative stress responses, such as nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing its activity and promoting the expression of antioxidant genes . These interactions highlight the potential of Isomagnolone as a therapeutic agent in managing inflammation and oxidative stress.

Cellular Effects

Isomagnolone exerts various effects on different types of cells and cellular processes. In immune cells, Isomagnolone has been shown to modulate cell signaling pathways, leading to reduced production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In addition, Isomagnolone influences gene expression by activating transcription factors like Nrf2, which upregulates the expression of antioxidant genes . In terms of cellular metabolism, Isomagnolone has been found to enhance mitochondrial function and reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of Isomagnolone involves several key interactions at the molecular level. Isomagnolone binds to the active sites of cyclooxygenase and lipoxygenase enzymes, inhibiting their catalytic activity and reducing the synthesis of pro-inflammatory mediators . Additionally, Isomagnolone activates the Nrf2 pathway by promoting the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes . These molecular interactions underline the dual anti-inflammatory and antioxidant effects of Isomagnolone.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isomagnolone have been observed to change over time. Isomagnolone exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that Isomagnolone maintains its anti-inflammatory and antioxidant effects in both in vitro and in vivo models . Prolonged exposure to Isomagnolone may lead to adaptive cellular responses, such as upregulation of detoxification enzymes, which could modulate its efficacy over time .

Dosage Effects in Animal Models

The effects of Isomagnolone vary with different dosages in animal models. At low to moderate doses, Isomagnolone effectively reduces inflammation and oxidative stress without causing significant adverse effects . At high doses, Isomagnolone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where the beneficial effects of Isomagnolone plateau at higher doses, indicating a need for careful dose titration .

Metabolic Pathways

Isomagnolone is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as cyclooxygenase and lipoxygenase, modulating the production of inflammatory mediators . Additionally, Isomagnolone influences the Nrf2 pathway, enhancing the expression of antioxidant genes and promoting cellular defense mechanisms against oxidative damage . These interactions highlight the role of Isomagnolone in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, Isomagnolone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Isomagnolone has been found to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its anti-inflammatory and antioxidant effects . The localization and accumulation of Isomagnolone are influenced by its chemical properties, including its solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of Isomagnolone plays a crucial role in its activity and function. Isomagnolone is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory and oxidative stress pathways . Additionally, Isomagnolone can translocate to the nucleus, where it activates transcription factors like Nrf2, promoting the expression of antioxidant genes . The subcellular distribution of Isomagnolone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

準備方法

イソマグノロンは、いくつかの方法で合成することができます。一般的な方法の1つは、イリcium burmanicumなどの天然資源からの抽出です。この化合物は、有機合成技術を用いて、実験室でも合成することができます。 合成ルートは通常、シリカゲルとODSカラムクロマトグラフィーを用いて化合物を分離および精製することを伴います .

化学反応の分析

イソマグノロンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります .

類似化合物との比較

Isomagnolone is similar to other neolignans such as magnolol, honokiol, and obovatol. it is unique in its specific molecular structure and the particular biological activities it exhibits. For example, while magnolol and honokiol also have anti-inflammatory properties, Isomagnolone has shown distinct antimicrobial activity against MRSA, making it a valuable compound for further research and development .

特性

IUPAC Name |

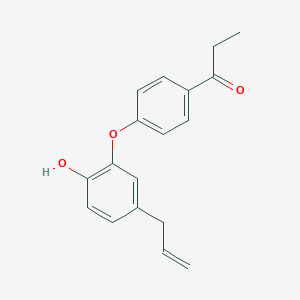

1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-5-13-6-11-17(20)18(12-13)21-15-9-7-14(8-10-15)16(19)4-2/h3,6-12,20H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHHYWFCRQIOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601186467 | |

| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155709-41-4 | |

| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155709-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Isomagnolone against bacteria?

A1: Isomagnolone and its synthetic analogs demonstrate potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) []. Research suggests that these compounds target the bacterial membrane, specifically binding to phosphatidylglycerol (PG) and cardiolipin (CL) []. This interaction disrupts the membrane integrity, leading to increased permeability and leakage of essential cellular components such as reactive oxygen species (ROS), proteins, and DNA []. This ultimately results in bacterial cell death.

Q2: What is the structure of Isomagnolone and how was it elucidated?

A2: Isomagnolone (C18H18O5) is a biphenylneolignan natural product. Its structure was elucidated using a combination of spectroscopic techniques, primarily 1H- and 13C-NMR, as well as two-dimensional (2D) NMR experiments []. These methods allowed researchers to determine the connectivity of atoms and functional groups within the molecule, ultimately leading to the structural characterization of Isomagnolone.

Q3: What are the potential applications of Isomagnolone in medicine and agriculture?

A3: Isomagnolone and its derivatives have shown promise as potential therapeutic agents against MRSA infections, presenting a potential alternative to combat the growing threat of antibiotic resistance []. Additionally, research into Isomagnolone analogs suggests potential applications in agriculture as broad-spectrum antimicrobial agents for plant disease control []. This highlights the versatility of this natural product scaffold and its potential across diverse fields.

Q4: How does the structure of Isomagnolone relate to its activity?

A4: While the exact structure-activity relationship (SAR) of Isomagnolone is still under investigation, research suggests that modifications to the core structure can significantly impact its antimicrobial activity, potency, and selectivity []. For instance, the conjugation of Isomagnolone with antimicrobial peptide (AMP) mimics has been shown to enhance its potency against MRSA []. This highlights the importance of understanding the SAR of Isomagnolone for the development of more effective and targeted antimicrobial agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)

![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)

![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)

![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)

![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)

![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)